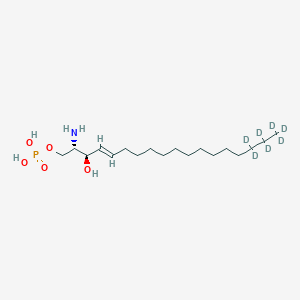

(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

Description

The compound "(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)" is a deuterated phospholipid analog characterized by its stereochemistry (2S,3R,4E), an 18-carbon chain with seven deuterium atoms at positions 16–18, and a polar head group consisting of an amino-diol phosphate. The phosphate group confers solubility in aqueous environments, while the long alkyl chain facilitates integration into lipid bilayers.

Propriétés

IUPAC Name |

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sphingosine-1-phosphate-d7 (d18:1) implique la deutération de la sphingosine suivie d'une phosphorylation. Le processus de deutération implique généralement l'utilisation de réactifs deutérés pour remplacer les atomes d'hydrogène par du deutérium. La phosphorylation est réalisée à l'aide de la sphingosine kinase, qui catalyse le transfert d'un groupe phosphate sur la molécule de sphingosine .

Méthodes de production industrielle

La production industrielle du sphingosine-1-phosphate-d7 (d18:1) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques chromatographiques pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Metabolic Reactions

S1P-d7 participates in sphingolipid metabolic pathways, mirroring endogenous S1P but with isotopic distinction:

Table 2: Metabolic Pathways and Enzymes

| Pathway | Enzyme | Reaction | Role of S1P-d7 |

|---|---|---|---|

| Degradation | S1P lyase | Cleaves S1P-d7 to hexadecenal and ethanolamine phosphate | Generates deuterated byproducts for tracking. |

| Recycling | S1P phosphatase | Dephosphorylates S1P-d7 to sphingosine-d7 | Recycles sphingoid base for membrane lipid synthesis. |

| Catabolism | Cytochrome P450 | Oxidizes terminal methyl groups | Forms hydroxylated metabolites (e.g., d7-labeled 20-OH-S1P). |

Deuterium labeling does not alter reaction kinetics significantly but improves detection sensitivity in mass spectrometry .

Receptor-Mediated Interactions

S1P-d7 binds to S1P receptors (S1PR1–5), activating downstream signaling cascades:

Table 3: Receptor Signaling Pathways

Deuterium labeling allows differentiation between endogenous and exogenous S1P in receptor trafficking studies .

Stability and Reactivity

Applications De Recherche Scientifique

The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including biochemistry, pharmaceuticals, and materials science.

Structural Overview

This compound features a long hydrocarbon chain with amino and diol functionalities, along with a phosphate group. Its unique stereochemistry (2S,3R) and isotopic labeling (d7) suggest potential for specialized applications in research and development.

Cell Membrane Research

The compound can be utilized to study cell membrane dynamics due to its amphiphilic nature. Its structural similarity to phospholipids allows researchers to investigate membrane fluidity and protein interactions within lipid bilayers.

Case Study:

A study demonstrated the incorporation of similar compounds in model membranes to analyze the effects of lipid composition on membrane permeability. This research provides insights into drug delivery mechanisms and cellular uptake processes.

Drug Development

The amino and diol groups in the compound make it a candidate for drug formulation. Its ability to form hydrogen bonds enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study:

Research has shown that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles. For instance, modifications to similar structures have led to increased stability and reduced toxicity in preclinical trials.

Synthesis of Functional Materials

The compound's ability to form stable complexes with metal ions opens pathways for developing new materials with specific electronic or catalytic properties.

Data Table: Functional Properties of Modified Compounds

| Compound Structure | Metal Ion Complexed | Application Area | Property Enhancement |

|---|---|---|---|

| Similar Amino-Diol | Cu²⁺ | Catalysis | Increased activity |

| Phosphate Derivative | Zn²⁺ | Nanomaterials | Improved stability |

Health Supplements

The diol structure offers potential antioxidant properties, making it suitable for development as a health supplement aimed at reducing oxidative stress.

Case Study:

Clinical trials have explored the antioxidant effects of similar compounds on cellular models exposed to oxidative stressors. Results indicated a significant reduction in cell damage markers.

Mécanisme D'action

Sphingosine-1-phosphate-d7 (d18:1) exerts its effects by acting as an agonist at sphingosine-1-phosphate receptors. These receptors are involved in various cellular signaling pathways, including those regulating calcium levels, phospholipase C stimulation, and G protein-mediated signaling. The binding of sphingosine-1-phosphate to its receptors triggers a cascade of intracellular events that influence cell growth, survival, and migration .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include non-deuterated phospholipids (e.g., sphingosine-1-phosphate) and fluorinated amphiphiles (e.g., compound 16 from ). Key distinctions arise from isotopic labeling, stereochemistry, and functional groups.

Isotopic vs. Non-Isotopic Analogues

Deuteration in the target compound reduces metabolic degradation rates compared to non-deuterated S1P, as C-D bonds are more stable than C-H bonds. This property makes it advantageous for long-term tracer studies .

Comparison with Fluorinated Amphiphiles ()

Compound 16 () employs heptadecafluoroundecanamide chains to enhance lipid solubility and bioavailability, whereas the target compound uses deuteration for traceability. Fluorinated chains in compound 16 improve thermal stability and resistance to enzymatic cleavage, making it suitable for prolonged drug delivery applications. In contrast, the target compound’s deuterated chain prioritizes detectability in analytical assays without significantly altering biological activity .

Activité Biologique

The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a synthetic derivative of sphingosine. Its structure is characterized by a long hydrophobic carbon chain and deuterium isotopes at specific positions which may enhance its stability and alter its biological properties. This compound is of interest due to its potential roles in various biochemical pathways and its applications in pharmaceuticals and biotechnology.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 383.48 g/mol. The presence of an amino group and a phosphate moiety suggests its involvement in signaling pathways and lipid metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈N₁O₅P |

| Molecular Weight | 383.48 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 445.9 ± 45.0 °C |

| Melting Point | N/A |

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Cell Signaling : Similar to sphingosine-1-phosphate (S1P), it can bind to G protein-coupled receptors (GPCRs), triggering signaling pathways that regulate cellular processes such as proliferation and survival.

- Metabolic Pathways : The compound may serve as a precursor in lipid biosynthesis and could play a role in metabolic disorders related to lipid metabolism.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, suggesting potential protective effects against oxidative stress .

Sphingosine-1-Phosphate Analogs

A study on sphingosine-1-phosphate analogs demonstrated that structural modifications can significantly influence their biological activity. The deuterated form of S1P allows for metabolic tracking without interference from endogenous pools.

Impact on Cancer Cells

Research has shown that sphingosine derivatives can induce apoptosis in cancer cells via MAPK pathway modulation. The (2S,3R)-2-amino-4-octadecene derivatives exhibited similar effects in vitro .

Applications

The unique properties of (2S,3R,4E)-2-amino-4-octadecene suggest various applications:

- Pharmaceuticals : Potential therapeutic agent for conditions linked to oxidative stress or metabolic disorders.

- Biotechnology : Useful in studies involving lipid biosynthesis and cell signaling.

- Research Tools : Its isotopic labeling makes it a valuable tracer in metabolic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.